3-(3,3-Difluoroazetidin-1-yl)piperidine
Description
Properties
Molecular Formula |
C8H14F2N2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)piperidine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2 |
InChI Key |
VLONUSAKKKZFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Properties of 3-(3,3-Difluoroazetidin-1-yl)piperidine
Molecular Architecture
3-(3,3-Difluoroazetidin-1-yl)piperidine (CAS 2366179-60-2) features a piperidine ring connected to a 3,3-difluoroazetidine moiety via a nitrogen atom. The molecular formula is $$ \text{C}8\text{H}{14}\text{F}2\text{N}2 $$, with a molecular weight of 176.21 g/mol. The azetidine ring’s geminal fluorine atoms introduce significant steric and electronic effects, influencing reactivity and conformational stability.
Spectroscopic and Computational Data
PubChem records provide critical computed properties, including a topological polar surface area of 6.5 Ų and an XLogP3 value of 1.8, indicating moderate lipophilicity. The InChIKey (WXXAGSWQLKQOBR-UHFFFAOYSA-N) and SMILES (C1CCN(CC1)N2CC(C2)(F)F) strings enable precise structural reproducibility.
Synthetic Methodologies
Reductive Amination with Sodium Triacetoxyborohydride
Two-Step Protective Group Strategy
A high-yielding (88%) method involves reductive amination of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester with 3,3-difluoroazetidine hydrochloride in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (STAB) selectively reduces the imine intermediate formed in situ. Subsequent tert-butyl deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the final product.
Reaction Conditions
- Step 1 : 15 min stirring at 20°C, followed by 17 h with STAB at ambient temperature.
- Step 2 : 45 min TFA treatment at 20°C, followed by SCX-2 cartridge purification.
Single-Pot Variation in Dimethylformamide
A lower-yielding (43%) alternative employs dimethylformamide (DMF) as the solvent, with N-ethyl-N,N-diisopropylamine (DIPEA) and acetic acid (AcOH) as additives. Heating at 50°C for 16 h followed by STAB reduction at 40°C demonstrates the sensitivity of the reaction to solvent polarity and temperature.
Mechanistic Insights
Reductive Amination Pathway
The ketone group of 4-oxo-piperidine-1-carboxylate reacts with the primary amine of 3,3-difluoroazetidine to form a Schiff base. STAB, a mild reducing agent, selectively reduces the imine to a secondary amine without affecting the azetidine ring’s fluorine substituents. The tert-butyl group stabilizes the piperidine nitrogen during the reaction, preventing undesired side reactions.
Optimization Strategies
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) data confirm the structure:
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its fluorine atoms for enhanced binding affinity.
Material Science Applications
Fluorinated piperidines are explored as liquid crystals and surfactants due to their thermal stability and hydrophobicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoroazetidine group undergoes nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms, which polarize the C–F bonds. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Substitution with Piperidine Derivatives
3,3-Difluoroazetidine reacts with 4-oxo-piperidine-1-carboxylate via reductive amination using sodium triacetoxyborohydride (STAB) to form 4-(3,3-difluoroazetidin-1-yl)piperidine. This method achieves 88% yield under mild conditions (DCE, 20°C, 17 h) .
| Reactants | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Oxo-piperidine + 3,3-Difluoroazetidine | STAB, DCE, 20°C, 17 h | 4-(3,3-Difluoroazetidin-1-yl)piperidine | 88% |
Ring-Opening Reactions
The strained azetidine ring (27.7 kcal/mol ring strain) undergoes ring-opening under acidic or basic conditions. For example:
Acid-Catalyzed Ring-Opening
In the presence of trifluoroacetic acid (TFA), the azetidine ring opens to form linear amines. This reaction is critical for deprotecting intermediates in multistep syntheses .
Base-Mediated Ring-Opening
Strong bases like LDA deprotonate the azetidine nitrogen, leading to ring-opening and formation of imine intermediates.
Piperidine Nitrogen Functionalization
The secondary amine in the piperidine ring participates in alkylation, acylation, and reductive amination.
Alkylation
The piperidine nitrogen reacts with alkyl halides or sulfonates. For instance, treatment with methyl iodide forms N-methyl derivatives, enhancing lipophilicity for drug discovery .
Acylation
Reaction with acetyl chloride or anhydrides yields N-acylpiperidines. This modification is used to tune pharmacokinetic properties .
Reductive Amination
The piperidine nitrogen condenses with ketones or aldehydes in the presence of STAB, forming tertiary amines. This method is pivotal for synthesizing analogs in medicinal chemistry .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings when functionalized with halides or boronates. For example:
Suzuki–Miyaura Coupling
A boronate ester derivative reacts with aryl halides to form biaryl piperidine derivatives, useful in constructing kinase inhibitors .
Comparative Reactivity of Similar Compounds
Synthetic Challenges and Optimization
Scientific Research Applications
3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table compares 3-(3,3-Difluoroazetidin-1-yl)piperidine with structurally related compounds, highlighting key differences in ring size, substituents, and similarity scores derived from cheminformatics analyses:
| Compound Name | Ring System | Substituents | Similarity Score | Key Features |
|---|---|---|---|---|
| 3-(3,3-Difluoroazetidin-1-yl)piperidine | Piperidine + Azetidine | 3,3-Difluoroazetidine | Reference (1.0) | Bicyclic, dual fluorine substitution |
| 3,3-Difluoropiperidine hydrochloride | Piperidine | 3,3-Difluoro | 0.67 | Single-ring, fluorine substitution |
| 3,3-Difluoropyrrolidine hydrochloride | Pyrrolidine (5-membered) | 3,3-Difluoro | 0.69 | Smaller ring, higher ring strain |
| 4-(3,3-Difluoroazetidin-1-yl)piperidine | Piperidine + Azetidine | 4-position linkage | 0.64 | Regioisomeric azetidine attachment |
| 3-Fluoroazetidine hydrochloride | Azetidine | 3-Fluoro | 0.81 | Single fluorine, smaller ring |
Notes:
- Piperidine derivatives are more conformationally flexible .
- Fluorine Substitution: Difluoro groups enhance electronegativity and lipophilicity, improving membrane permeability and metabolic stability compared to non-fluorinated analogs .
Pharmacological Comparisons
Receptor Binding and Selectivity
- Piperidine Derivatives : Piperidine-based compounds (e.g., COB-3, KAB-18) demonstrate that small alkyl groups on the piperidine nitrogen enhance potency at neuronal nicotinic acetylcholine receptors (nAChRs), while bulky substituents (e.g., phenylpropyl) reduce activity. For example, COB-3 exhibited a 14-fold increase in nAChR potency compared to KAB-18 due to reduced steric hindrance .
- 3,3-Difluoroazetidin-1-yl Moiety: The difluoroazetidine group in the target compound may mimic the steric effects of small alkyl groups while adding electronic effects. This could enhance interactions with hydrophobic pockets in receptors like sigma-1 or 5-HT1A, where piperidine derivatives are known to bind .
Kinase Inhibition
- Indazole Derivatives : Structural optimization of piperidine and difluorophenyl groups in 3-(pyrazin-2-yl)-1H-indazole derivatives (e.g., compound 82a) yielded potent Pim kinase inhibitors (IC50 = 0.4–1.1 nM). The piperidine ring contributed to cellular potency, suggesting that similar bicyclic frameworks could be advantageous .
Metabolic Stability
- Fluorine Impact: Fluorinated azetidines (e.g., 3-Fluoroazetidine hydrochloride) show improved metabolic stability due to reduced susceptibility to oxidative degradation. The target compound’s difluoro substitution likely confers similar advantages over non-fluorinated analogs .
Biological Activity
3-(3,3-Difluoroazetidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the modification of piperidine derivatives through fluorination processes. The introduction of fluorine atoms can enhance the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effectiveness . Various synthetic routes have been explored to optimize yields and biological activity.
Table 1: Synthetic Routes for 3-(3,3-Difluoroazetidin-1-yl)piperidine
| Methodology | Description | Yield (%) |
|---|---|---|
| Fluorination | Incorporation of fluorine into piperidine derivatives | 60-80 |
| Mannich Reaction | Reaction with aldehydes and amines | 50-70 |
| Cyclization | Formation of azetidine ring from piperidine | 40-60 |
Antimicrobial Activity
Research indicates that compounds containing piperidine and azetidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that 3-(3,3-Difluoroazetidin-1-yl)piperidine demonstrates activity against various strains of bacteria and fungi. For instance, it has been effective against Bacillus cereus and other Gram-positive bacteria .
Cytotoxicity Studies
The cytotoxic effects of 3-(3,3-Difluoroazetidin-1-yl)piperidine have been evaluated using the NCI-60 cell line panel, which assesses the compound's potential as an anticancer agent. Results indicate that this compound has selective cytotoxicity against certain cancer cell lines, such as HCT116 and MCF7, with IC50 values ranging from 0.5 to 10 µM .
The mechanism by which 3-(3,3-Difluoroazetidin-1-yl)piperidine exerts its biological effects is thought to involve the inhibition of key enzymes involved in DNA synthesis and cellular proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a critical enzyme in nucleotide synthesis .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. (2017) synthesized a series of piperidine derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity in Cancer Research : In a recent study published in April 2023, researchers optimized a compound similar to 3-(3,3-Difluoroazetidin-1-yl)piperidine for BCL6 inhibition in diffuse large B-cell lymphoma (DLBCL). The optimized compound exhibited potent antiproliferative activity in vitro and showed promise for further development as an anticancer agent .
Table 2: Biological Activity Summary
| Activity Type | Test Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Bacillus cereus | MIC 4 µg/mL |
| Staphylococcus aureus | MIC 8 µg/mL | |
| Cytotoxicity | HCT116 | IC50 0.5 µM |
| MCF7 | IC50 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
